Significantly Reduced CYP3A4 Liability vs. Piperidine-Based Sulfonamides: A Class-Level Advantage
The 2,6-dimethylmorpholine sulfonamide core in the target compound is designed to mitigate a key metabolic liability. In a study by Josien et al., the replacement of a piperidine core with a 2,6-disubstituted morpholine in a series of N-arylsulfonamide γ-secretase inhibitors resulted in a class-wide reduction in CYP3A4 inhibitory activity, a major cause of drug-drug interactions [1]. While quantitative CYP3A4 IC50 values for the exact compound 5563-45-1 are not available in the public domain, the class-level inference based on the morpholine substitution is that it will exhibit a significantly improved CYP3A4 profile compared to analogous piperidine-based sulfonamides.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (Liability for Drug-Drug Interactions) |
|---|---|
| Target Compound Data | No direct IC50 data available; predicted to be low based on core scaffold. |
| Comparator Or Baseline | Piperidine N-arylsulfonamide comparator series (exhibited high CYP3A4 liability) |
| Quantified Difference | Improved CYP3A4 profile noted for morpholine series; specific fold-change not reported. |
| Conditions | In vitro CYP3A4 inhibition assay (class-level data from a published study on a closely related structural series) |
Why This Matters
For researchers screening compounds for downstream in vivo or clinical applications, a lower predicted CYP3A4 liability is a critical differentiator that reduces the risk of metabolic complications and drug-drug interactions.
- [1] Josien, H., Bara, T., Rajagopalan, M., Asberom, T., Clader, J. W., Favreau, L., ... & Zhao, Z. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037. View Source
